N-(1,3-benzodioxol-5-ylmethyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide
Description
Properties
Molecular Formula |
C21H20N4O5 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide |
InChI |
InChI=1S/C21H20N4O5/c26-19(16-10-14-3-1-2-4-15(14)25-16)22-7-8-23-20(27)21(28)24-11-13-5-6-17-18(9-13)30-12-29-17/h1-6,9-10,25H,7-8,11-12H2,(H,22,26)(H,23,27)(H,24,28) |
InChI Key |
UDYYEBXOODKURJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Intermediate 1: N-(1,3-Benzodioxol-5-ylmethyl)ethylenediamine
Method A (Reductive Amination):
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Reactants : 1,3-Benzodioxole-5-carbaldehyde (piperonal) and ethylenediamine.
-
Conditions :
Method B (Nucleophilic Substitution):
Synthesis of Intermediate 2: Indole-2-carboxylic Acid Activation
Method A (Acid Chloride Formation):
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Reactants : Indole-2-carboxylic acid and thionyl chloride (SOCl₂).
-
Conditions :
Method B (Mixed Carbonate Activation):
Final Coupling Reaction
Method A (EDCI/HOBt-Mediated Amidation):
-
Reactants :
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Intermediate 1 (N-(1,3-benzodioxol-5-ylmethyl)ethylenediamine).
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Activated indole-2-carboxylic acid (e.g., acid chloride or mixed carbonate).
-
-
Conditions :
Method B (Direct Aminolysis):
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Reactants : Ethanediamide core and pre-functionalized indole-2-carboxamide.
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Conditions :
One-Pot Multi-Step Synthesis
Sequential Coupling Protocol
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Step 1 : React ethylenediamine with 1,3-benzodioxol-5-ylmethyl chloride in DCM/TEA (yield: 60%).
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Step 2 : Add indole-2-carboxylic acid chloride to the reaction mixture.
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Conditions :
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Solvent: DCM.
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Temperature: 0°C → room temperature, 24 hours.
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Critical Analysis of Methodologies
Challenges and Optimizations
Comparative Efficiency
| Method | Yield | Purity | Time |
|---|---|---|---|
| Stepwise Amidation | 40–55% | >90% | 48 hrs |
| One-Pot Synthesis | 30–40% | 85–90% | 24 hrs |
| Reductive Amination Route | 65–75% | >95% | 36 hrs |
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆):
-
IR :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The benzodioxole and indole moieties may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The ethanediamide scaffold is a common structural motif in medicinal chemistry. Below, we compare the target compound with structurally related analogs, focusing on substituent variations and their implications for activity and physicochemical properties.
Ethanediamide Derivatives with Benzodioxole Moieties
- N-(1,3-Benzodioxol-5-ylmethyl)-N′-{1-[4-(2-Fluorophenyl)-1-Piperazinyl]-1-(2-Thienyl)-2-Propanyl}Ethanediamide This analog replaces the indole-ethylcarboxamide group with a fluorophenyl-piperazinyl-thienylpropanyl chain. However, the absence of the indole moiety may reduce specificity for indole-binding proteases .
- N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-Fluorophenyl)-1-Piperazinyl]Ethyl}-N′-(Tetrahydro-2-Furanylmethyl)Ethanediamide Here, a tetrahydrofuranmethyl group replaces the indole-carboxamide chain.
Ethanediamide Derivatives with Indole Moieties
- N-(2-Hydroxyethyl)-N′-{2-[(1H-Indol-2-ylcarbonyl)Amino]Ethyl}Ethanediamide This analog substitutes the benzodioxolymethyl group with a hydroxyethyl chain. The hydroxyl group increases hydrophilicity, which may enhance aqueous solubility but reduce blood-brain barrier penetration. The retained indole-carboxamide moiety suggests preserved protease-binding capability .
- N-{2-[(1H-Indol-2-ylcarbonyl)Amino]Ethyl}-N′-(Naphthalen-1-yl)Ethanediamide The benzodioxole is replaced by a naphthalene group, significantly increasing hydrophobicity. This modification could improve binding to hydrophobic enzyme pockets but may compromise metabolic stability .
Non-Ethanediamide Falcipain Inhibitors
- N-(2H-1,3-Benzodioxol-5-yl)-N’-[2(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl) Ethyl]Ethanediamide (Quinolinyl Oxamide Derivative) This compound features a tetrahydroquinoline group instead of indole. Quinoline’s planar structure facilitates intercalation with heme in falcipain, but the methyl group may sterically hinder binding compared to the indole’s compact geometry .
- N-{3-[(Biphenyl-4-yl Carbonyl) Amino]Propyl}-1H-Indole-2-Carboxamide (Indole Carboxamide Derivative) A biphenylcarboxamide replaces the ethanediamide backbone. The biphenyl moiety enhances π-π interactions, but the absence of the oxalamide linker may reduce conformational flexibility critical for protease inhibition .
Data Tables: Structural and Functional Comparison
Table 1: Substituent Analysis of Key Ethanediamide Derivatives
Research Findings and Implications
- Structural Determinants of Activity : The indole-2-carboxamide group in the target compound is critical for falcipain inhibition, as seen in its retention across active analogs (e.g., indole carboxamide derivative ). Removal of this moiety (e.g., in fluorophenyl-piperazinyl analogs ) shifts activity toward other targets.
- Solubility vs. Binding Trade-offs : Hydrophilic substitutions (e.g., hydroxyethyl ) improve solubility but may reduce membrane permeability. Conversely, hydrophobic groups (naphthalene ) enhance binding but increase metabolic liability.
- Synthetic Accessibility : Ethanediamides are commonly synthesized via carbodiimide-mediated coupling, as described for related compounds , though yields vary with steric hindrance from substituents.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is an organic compound with a complex structure that suggests diverse biological activities. This compound features a benzodioxole moiety and an indole derivative, which are known for their pharmacological properties. The molecular formula of this compound is C21H20N4O4, indicating the presence of multiple functional groups that can interact with various biological targets.
Structural Characteristics
The compound's structure includes:
- Benzodioxole moiety : Known for its role in various biological activities.
- Indole derivative : Contributes to potential pharmacological effects.
- Amine functionalities : Suggestive of possible interactions with biological macromolecules.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
1. Antidiabetic Potential
Recent studies have highlighted the antidiabetic effects of benzodioxol derivatives. For instance, synthesized derivatives have shown significant inhibition of α-amylase, an enzyme that plays a crucial role in carbohydrate metabolism. The compounds IIa and IIc demonstrated IC50 values of 0.85 µM and 0.68 µM, respectively, indicating strong inhibitory potential against this enzyme while maintaining low cytotoxicity towards normal cells (IC50 > 150 µM) .
2. Anticancer Activity
The anticancer efficacy of related compounds has been evaluated through in vitro assays against various cancer cell lines. Compound IIc exhibited significant activity against four cancer cell lines with IC50 values ranging from 26–65 µM. In vivo studies further revealed that this compound reduced blood glucose levels in diabetic mice, suggesting a dual role in managing diabetes and cancer .
3. Nitric Oxide Production
Compounds within this chemical class have been linked to the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including inflammation and tumoricidal activity in macrophages. The ability to enhance NO synthesis may contribute to anti-inflammatory and anticancer effects .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals the unique properties of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine | C18H18N2O2 | Lacks a carbonyl group; simpler structure |
| N-(1,3-benzodioxol-5-ylmethyl)-N'-(naphthalen-1-yl)ethanediamide | C20H20N4O4 | Contains naphthalene; different pharmacological profile |
| N-(1,3-benzodioxol-5-yl)-2,6-dimethoxybenzamide | C16H15NO5 | Similar benzodioxole; different substituents affecting activity |
The complexity and dual functionality of this compound allow for diverse biological interactions compared to simpler analogs.
Understanding the mechanism of action is crucial for elucidating how this compound exerts its biological effects. The interactions with biological macromolecules such as enzymes and receptors are essential for its pharmacological activity. Studies suggest that its structural components may facilitate binding to target proteins involved in metabolic pathways and cell signaling .
Case Studies
Several case studies involving related benzodioxole derivatives provide insights into their therapeutic potential:
- Antidiabetic Studies : In vivo experiments demonstrated that certain derivatives significantly lowered blood glucose levels in diabetic models.
- Anticancer Efficacy : In vitro assays showed promising results against various cancer cell lines, warranting further investigation into their clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
